1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride
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Overview
Description
The compound seems to be a derivative of 1-(2-chloroethyl)pyrrolidine hydrochloride . This compound is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While the exact synthesis process for “1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride” is not available, a method for synthesizing a piperazine pharmaceutical intermediate has been described . This process involves diethanolamine reacting with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride .
Scientific Research Applications
Chemical Reactions and Synthesis
1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride and its derivatives have been studied for various chemical reactions and synthesis processes. For instance, 1-methyl-2-chloromethyl-5-nitroimidazole, a related compound, reacts with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, following the SRN1 mechanism and base-promoted nitrous acid elimination (Crozet et al., 1985). Additionally, the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions leads to various photorearrangement products, indicating their potential in photochemical applications (Pfoertner & Daly, 1987).
Antimicrobial Activities
Several derivatives of this compound have been studied for their antimicrobial activities. Compounds like 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde and 1-methyl-2-nitro-5-vinyl-1H-imidazole exhibited significant antibacterial and antitrichomonal activity in mice (Cavalleri, Volpe, & Arioli, 1977).
Crystal Structure and Electrochemistry
Studies on crystal structure and electrochemistry of related compounds provide insights into the physical and chemical properties of this compound. For instance, the crystal structures of imidazole derivatives, including chloro and nitro substituted compounds, demonstrate various modes of halogen bonding essential for understanding their chemical behavior (Kubicki & Wagner, 2007). The electrochemical reduction of ornidazole, a structurally similar compound, offers insights into the electrochemical properties of nitroimidazoles, which can be useful in designing electrochemical sensors or other applications (Fonseca, Rivera, & Monteagudo, 1993).
Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been reviewed for their antitumor activities. Some of these compounds have shown promising results in preclinical testing, suggesting their potential in the development of new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Alkylating agents like “1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride” typically target DNA within cells. They bind to the DNA and cause cross-linking, which prevents the DNA from being correctly copied during cell division .
Mode of Action
The compound likely interacts with its targets by transferring an alkyl group to the guanine base of DNA, which results in cross-linking of the DNA strands. This prevents the DNA from being correctly replicated, which can lead to cell death .
Pharmacokinetics
Similar compounds are often rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of “this compound” is likely to be cell death, due to the disruption of DNA replication and transcription .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), have been shown to have significant biochemical activities . These compounds interact with various enzymes, proteins, and other biomolecules, leading to changes in biochemical reactions .
Cellular Effects
Related compounds, such as nitrogen mustards, have been shown to cause significant cellular damage, affecting cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds, such as nitrogen mustards, are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds, such as nitrogen mustards, are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(2-chloroethyl)-2-methyl-5-nitroimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2.ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKAWHYACQAMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCl)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049762-81-3 |
Source
|
Record name | 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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